1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
CAS No.: 108469-42-7
Cat. No.: VC20744146
Molecular Formula: C10H8Cl2N2O4S
Molecular Weight: 323.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108469-42-7 |
|---|---|
| Molecular Formula | C10H8Cl2N2O4S |
| Molecular Weight | 323.15 g/mol |
| IUPAC Name | 2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
| Standard InChI | InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18) |
| Standard InChI Key | LUZXGSRCYGQGQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl |
| Canonical SMILES | CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl |
Introduction
Chemical Properties and Structure
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound containing a pyrazolone ring system substituted with a 2,5-dichloro-4-sulfophenyl group and a methyl group. The compound exists in various forms, including as a monohydrate . The chemical structure features a sulfonic acid group on the phenyl ring, which contributes to its solubility and reactivity profiles.
The key physicochemical properties of this compound are summarized in Table 2.1:
| Property | Value | Source |
|---|---|---|
| CAS Number | 108469-42-7 | |
| Molecular Formula | C10H8Cl2N2O4S | |
| Molecular Weight | 323.15 g/mol | |
| Melting Point | 346°C (decomposition) | |
| Appearance | Solid | |
| Hazard Classification | Irritant (Xi) |
The molecular structure contains functional groups that make it particularly suitable for its applications in dye chemistry and analytical procedures. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring enhances the stability of the compound while modifying its electronic properties. The sulfonic acid group contributes to its water solubility and reactivity in coupling reactions .
Applications and Uses
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone demonstrates remarkable versatility across multiple fields. Its applications span from industrial processes to research laboratories, making it a valuable chemical intermediate.
Analytical Chemistry
In analytical chemistry, this compound serves as an important reagent in various detection methods. It is particularly useful in colorimetric assays for detecting metal ions, where it forms colored complexes that can be measured spectrophotometrically. This application enhances the accuracy and sensitivity of analytical measurements, making it an important tool in laboratory settings .
Pharmaceutical Development
The compound has significant applications in pharmaceutical research and development. It functions as a key intermediate in the synthesis of pharmaceutical compounds, providing pathways for creating drugs with specific therapeutic properties. Its reactivity and functional groups make it suitable for building more complex molecular structures with potential medicinal value .
Dye Manufacturing
Perhaps the most well-established application of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is in the dye industry. The compound acts as a dye precursor and contributes to the production of vibrant and stable dyes for textiles and other materials. These dyes are essential in the fashion and design industries, where color stability and brightness are paramount .
The compound's role in azo dye synthesis is particularly notable. Its ability to couple with diazonium salts makes it an excellent choice for creating azo dyes with specific properties. This versatility in dye chemistry is illustrated by research where it was coupled with diazonium salt derived from luminol to create novel dyes with specific spectroscopic properties .
Biological Research
In biological research, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone plays a role in studying enzyme activities and metabolic pathways. Its chemical properties allow researchers to use it as a tool for understanding biological processes, potentially leading to new therapeutic strategies and insights into cellular function .
Environmental Monitoring
The compound also finds application in environmental science, particularly in water quality assessment. It is employed in the detection of pollutants in water samples, aiding environmental protection efforts by helping ensure compliance with safety standards. This application leverages the compound's ability to form detectable complexes with specific pollutants, providing a practical tool for environmental monitoring .
Research Findings and Recent Developments
Recent research has expanded the understanding and applications of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, particularly in materials science and spectroscopic analysis.
Azo Dye Synthesis and Characterization
A significant research development involves the synthesis of a new azo dye by coupling 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone with diazonium salt derived from luminol. This novel dye was thoroughly characterized using multiple spectroscopic methods, including UV-Visible spectroscopy, FT-IR, and 1H NMR. These comprehensive analyses provided detailed information about the dye's structure and properties, expanding the understanding of the reactivity of the compound in coupling reactions .
The research demonstrated the successful formation of the azo bond between the pyrazolone and the diazonium salt, resulting in a dye with specific spectroscopic properties. The ability to form such bonds highlights the compound's utility in creating functionally diverse dye molecules with potential applications in various fields .
Optical Properties and Spectroscopic Analysis
Further research explored the behavior of the synthesized dye in different environments. The spectroscopic properties of the dye were examined in five different polar solvents, providing insights into how solvent polarity affects its optical characteristics. Additionally, researchers investigated the influence of temperature on the UV-Visible absorption spectra, offering valuable data for potential applications in temperature-sensitive materials .
The study extended to creating polymer-dye composites by incorporating the azo dye into polyvinylpyrrolidone (PVP) films. These films, with micrometer thickness, were prepared on quartz substrates and characterized for their optical properties. The research measured important parameters such as extinction coefficient and optical band gap (Eg) through transmittance and reflectance measurements across the 300-780 nm spectral range. These findings have implications for developing optical materials with specific light-absorption and transmission properties .
| Precautionary Measure | Description |
|---|---|
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection |
| Ingestion Protocol | If swallowed, call a poison center or doctor/physician if feeling unwell |
| Skin Contact Protocol | If on skin, wash with plenty of soap and water |
| Inhalation Protocol | If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing |
| Eye Contact Protocol | If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing |
| Skin Irritation Response | If skin irritation occurs, get medical advice/attention |
When working with this compound, researchers and industrial workers should strictly adhere to these safety guidelines to minimize health risks. Proper ventilation, storage, and disposal procedures are also essential for safe handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume